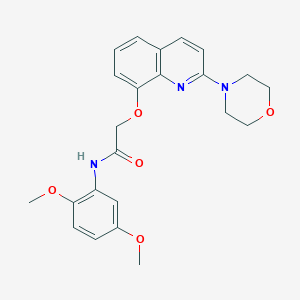

![molecular formula C18H20N2O B2395098 5,6-二甲基-1-[2-(4-甲基苯氧基)乙基]苯并咪唑 CAS No. 637745-27-8](/img/structure/B2395098.png)

5,6-二甲基-1-[2-(4-甲基苯氧基)乙基]苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are known to occur in natural products and pharmaceuticals . They often exhibit diverse biological activities, making them intriguing subjects for further study .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . By reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, a number of benzimidazoles can be obtained .Molecular Structure Analysis

The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl-. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . The compound has a molecular weight of approximately 146.19 g/mol .科学研究应用

抗菌和抗真菌特性

苯并咪唑衍生物已被合成并测试了其对各种细菌和真菌菌株的抗菌活性。例如,某些带有 1H-苯并咪唑衍生物的 1,3,4-恶二唑对大肠杆菌、金黄色葡萄球菌、白色念珠菌和黄曲霉菌表现出显着的活性,表明它们具有作为抗菌和抗真菌剂的潜力 (Salahuddin 等人,2017)。

抗癌活性

对苯并咪唑衍生物的研究也探索了它们的抗癌潜力。例如,新型 2-(4-苯氧基苯基)-1H-苯并咪唑衍生物已在人慢性粒细胞白血病细胞系 K562 上合成并进行体外测试,显示出显着的细胞毒活性。该研究强调了这些化合物对白血病细胞的显着凋亡效应,其中特定的衍生物诱导了促凋亡基因的更高表达水平 (Gurkan-Alp 等人,2015)。

DNA 相互作用和拓扑异构酶抑制

基于苯并咪唑的系统,特别是双苯并咪唑和三苯并咪唑衍生物,以其与 DNA 相互作用并干扰 DNA 相关过程(如拓扑异构酶 II 抑制)的能力而闻名。这种特性使其在药学化学中与设计靶向 DNA 或 DNA 过程的药物相关,这对于开发抗癌和抗病毒疗法至关重要 (Bhattacharya & Chaudhuri,2008)。

抗病毒活性

苯并咪唑衍生物的抗病毒特性,特别是它们抑制流感病毒增殖的能力,已得到证实。研究表明,苯并咪唑的特定氯和甲基衍生物可以有效抑制流感病毒在体外复制,证明了苯并咪唑化合物在抗病毒药物开发中的潜力 (Tamm 等人,1954)。

生物过程的抑制

已经发现某些苯并咪唑衍生物可以抑制至关重要的生物过程,例如血红素合成,这对于病原体的存活和宿主细胞的功能都是至关重要的。研究这些化合物对血红素合成的抑制作用可能导致开发针对血红素合成失调相关疾病的新型治疗剂 (Abbott & Dodson,1954)。

作用机制

安全和危害

未来方向

Benzimidazole and its derivatives are a subject of great interest for many laboratories around the world, including the preparation of better anticancer drugs . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .

属性

IUPAC Name |

5,6-dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-13-4-6-16(7-5-13)21-9-8-20-12-19-17-10-14(2)15(3)11-18(17)20/h4-7,10-12H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDFWNRTAFSQQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN2C=NC3=C2C=C(C(=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2395016.png)

![4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2395022.png)

![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)

![1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2395033.png)

![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B2395034.png)